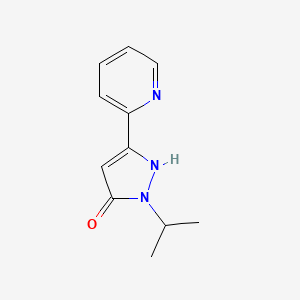

1-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol

Description

1-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an isopropyl group at position 1, a pyridin-2-yl group at position 3, and a hydroxyl group at position 5 of the pyrazole ring.

Properties

Molecular Formula |

C11H13N3O |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

2-propan-2-yl-5-pyridin-2-yl-1H-pyrazol-3-one |

InChI |

InChI=1S/C11H13N3O/c1-8(2)14-11(15)7-10(13-14)9-5-3-4-6-12-9/h3-8,13H,1-2H3 |

InChI Key |

NEASSUOQTKPOLQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C(=O)C=C(N1)C2=CC=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters. The reaction typically proceeds under acidic or basic conditions, often using catalysts such as acetic acid or sodium acetate.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The choice of solvents, temperature, and pressure conditions are optimized to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring or the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

1-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol has diverse applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research explores its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 1-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine

- 1-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-5-carboxylic acid

- 1-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-5-thiol

Uniqueness

1-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

1-Isopropyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Key properties include:

- Molecular Weight : 218.27 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

Antiproliferative Effects

Research has indicated that 1-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol exhibits significant antiproliferative activity against various cancer cell lines. In vitro studies show IC50 values in the low micromolar range, indicating potent activity.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 5.2 |

| A375 | 4.8 |

| HCT116 | 6.0 |

These results suggest a promising role for this compound in cancer therapy, particularly against cervical and melanoma cancers.

The mechanism underlying the antiproliferative effects involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. Specifically, studies have shown that this compound selectively inhibits CDK2 and CDK9, leading to cell cycle arrest and apoptosis in cancer cells .

Study 1: Inhibition of Cancer Cell Growth

In a study published in Cell Chemical Biology, researchers evaluated the effects of 1-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol on HeLa cells. The compound was found to induce apoptosis through the activation of caspase pathways, with a notable increase in cleaved PARP levels, indicating effective apoptosis induction .

Study 2: Selective CDK Inhibition

Another investigation focused on the selectivity of this compound towards CDKs. The results showed that it has a higher affinity for CDK2 over CDK9, with a selectivity index of approximately 265-fold, which is significant for developing targeted therapies with reduced side effects .

Pharmacokinetics and Metabolism

Pharmacokinetic studies indicate that 1-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol has favorable absorption and distribution characteristics. It demonstrates moderate metabolic stability in human liver microsomes, with a clearance rate indicative of potential for therapeutic use without rapid degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.